molecular formula C8H14N4 B12557827 Cyanocyanamide;cyclohexanamine CAS No. 142415-06-3

Cyanocyanamide;cyclohexanamine

Cat. No.: B12557827
CAS No.: 142415-06-3
M. Wt: 166.22 g/mol
InChI Key: SLAFWYFFJUFEIW-UHFFFAOYSA-N
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Description

Cyanocyanamide;cyclohexanamine is a compound that combines the properties of cyanamide and cyclohexanamine. Cyanamide is known for its unique nitrogen-carbon-nitrogen connectivity, which gives it a dual nature of nucleophilic amino nitrogen and electrophilic nitrile unit . Cyclohexanamine, on the other hand, is an aliphatic amine with a fishy odor, commonly used as an intermediate in organic synthesis .

Synthetic Routes and Reaction Conditions:

    Cyanamide: Cyanamide can be synthesized through the reaction of calcium cyanamide with water, producing calcium hydroxide and cyanamide.

    Cyclohexanamine: Cyclohexanamine is typically produced by the hydrogenation of aniline using cobalt or nickel-based catalysts.

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Biological Activity

Cyanocyanamide, often referred to in conjunction with cyclohexanamine, is a compound of interest in pharmacological research due to its diverse biological activities, particularly in the fields of oncology and neurology. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Cyanocyanamide and Cyclohexanamine

Cyanocyanamide is a synthetic organic compound that has been investigated for various biological activities, including its role as a potential therapeutic agent in cancer treatment. Cyclohexanamine , on the other hand, is an aliphatic amine that serves as a building block for numerous pharmaceuticals and exhibits its own biological properties.

PropertyCyanocyanamideCyclohexanamine
IUPAC Name2-Cyano-2-iminoacetamideCyclohexanamine
CAS Registry Number420-04-2108-91-8
Molecular FormulaC3H4N4OC6H13N
Molecular Weight100.09 g/mol99.17 g/mol

Cyanocyanamide exhibits its biological effects primarily through the inhibition of specific enzymes and pathways involved in cell proliferation and survival:

  • Inhibition of Transforming Growth Factor Beta (TGF-β) Pathway : Cyanocyanamide has been shown to inhibit TGF-β signaling, which plays a crucial role in cancer progression. This inhibition can lead to reduced tumor growth and enhanced apoptosis of cancer cells .
  • Effect on Cyclohexanamine : Cyclohexanamine acts as a precursor in the synthesis of various drugs and has been noted for its role in modulating neurotransmitter systems, particularly in the treatment of depression and anxiety disorders .

Cancer Research

Recent studies have highlighted the potential of cyanocyanamide derivatives as novel cancer therapeutics:

  • A derivative exhibited potent inhibitory activity against TAK1 (Transforming Growth Factor Beta-Activated Kinase 1) with an IC50 value of 27 nM. This suggests that cyanocyanamide can serve as a reversible covalent inhibitor, which may provide a safer alternative to irreversible inhibitors commonly used in cancer therapies .

Neurological Applications

Cyclohexanamine's role as a precursor for pharmaceuticals targeting neurological conditions has been well-documented. It is involved in the synthesis of drugs that act on the central nervous system, providing therapeutic effects for conditions such as:

  • Depression : Certain formulations utilizing cyclohexanamine have shown promise in alleviating symptoms associated with mood disorders.
  • Anxiety Disorders : Its influence on neurotransmitter systems makes it a candidate for further exploration in anxiety treatments .

Case Studies

Case Study 1: TAK1 Inhibition in Cancer Therapy

A study published in December 2020 synthesized various cyanocyanamide derivatives to evaluate their effectiveness as TAK1 inhibitors. The most promising derivative demonstrated significant anti-cancer activity by inducing apoptosis in tumor cells through the modulation of the NF-κB pathway .

Case Study 2: Cyclohexanamine in Drug Development

Research into cyclohexanamine's applications has led to its inclusion in the development of new analgesics and mucolytics. Its low toxicity profile (LD50 = 0.71 ml/kg) supports its use as a safe intermediate in pharmaceutical synthesis .

Properties

CAS No.

142415-06-3

Molecular Formula

C8H14N4

Molecular Weight

166.22 g/mol

IUPAC Name

cyanocyanamide;cyclohexanamine

InChI

InChI=1S/C6H13N.C2HN3/c7-6-4-2-1-3-5-6;3-1-5-2-4/h6H,1-5,7H2;5H

InChI Key

SLAFWYFFJUFEIW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N.C(#N)NC#N

Origin of Product

United States

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